Erufosine

myelotoxicity CFU-GM assay bone marrow sparing

Erufosine (erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a synthetic, membrane-targeted alkylphosphocholine (APC) belonging to the antineoplastic alkylphospholipid class. Characterised by a C22:1 erucyl chain bearing a cis‑Δ9 double bond esterified to a phosphohomocholine headgroup, erufosine forms lamellar rather than micellar aggregates in aqueous solution—a physical‑chemical property that distinguishes it from earlier‑generation APCs and directly enables intravenous administration.

Molecular Formula C28H58NO4P
Molecular Weight 503.7 g/mol
CAS No. 202867-33-2
Cat. No. B12787603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErufosine
CAS202867-33-2
Molecular FormulaC28H58NO4P
Molecular Weight503.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCCC[N+](C)(C)C
InChIInChI=1S/C28H58NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-32-34(30,31)33-28-25-26-29(2,3)4/h12-13H,5-11,14-28H2,1-4H3/b13-12-
InChIKeyJRNJGNRNGUZCTF-SEYXRHQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Erufosine (ErPC3, CAS 202867-33-2): A Third-Generation Alkylphosphocholine with Quantifiable Differentiation for Antineoplastic Research and Procurement


Erufosine (erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a synthetic, membrane-targeted alkylphosphocholine (APC) belonging to the antineoplastic alkylphospholipid class [1]. Characterised by a C22:1 erucyl chain bearing a cis‑Δ9 double bond esterified to a phosphohomocholine headgroup, erufosine forms lamellar rather than micellar aggregates in aqueous solution—a physical‑chemical property that distinguishes it from earlier‑generation APCs and directly enables intravenous administration [2]. Erufosine simultaneously attenuates PI3K/Akt and Ras/Raf/MAPK signalling by reducing phosphorylation of PI3K (p85), Akt (Thr308), and cRaf, and has demonstrated cytotoxic, cytostatic, and pro‑apoptotic activity across a broad panel of human cancer cell lines [3].

Why Alkylphosphocholine Substitution Fails: Erufosine’s Structural Features Dictate Non‑Interchangeable Pharmacology


Despite sharing a phosphocholine‑based backbone, members of the alkylphosphocholine class diverge sharply in therapeutic index because minor variations in alkyl‑chain length, unsaturation, and headgroup composition govern micellisation behaviour, haemolytic potential, and tissue distribution. First‑generation miltefosine and second‑generation perifosine form micellar solutions that provoke dose‑limiting haemolysis and gastrointestinal toxicity, restricting their clinical routes to topical or oral administration [1]. Erufosine’s C22:1 cis‑Δ9‑erucyl chain enforces lamellar self‑assembly, abolishing haemolytic activity at pharmacologically relevant concentrations and permitting intravenous dosing [2]. Consequently, substituting erufosine with a generic APC in an experimental protocol will alter not only the maximum tolerated dose and delivery route but also the bone‑marrow‑sparing profile and the breadth of signal‑transduction targets, none of which can be predicted from in‑class similarity alone [3].

Quantitative Differentiation of Erufosine (ErPC3) Versus Comparator Alkylphosphocholines: Head‑to‑Head and Cross‑Study Evidence


27‑Fold Reduction in Myelotoxicity: Erufosine Sparing of Human Bone Marrow CFU‑GM Versus Perifosine

In a direct head‑to‑head colony‑forming unit granulocyte‑macrophage (CFU‑GM) assay conducted in a solid methylcellulose matrix with continuous drug exposure, erufosine exhibited an IC₅₀ of 80 µM toward human bone marrow progenitor cells, whereas perifosine—a second‑generation APC frequently used as an Akt inhibitor—yielded an IC₅₀ below 3 µM [1]. The corresponding IC₉₀ values were 200 µM for erufosine versus 85 µM for perifosine [1]. Miltefosine and edelfosine likewise displayed greater myelotoxicity than erufosine under identical conditions [1][2]. This differential was corroborated in a subsequent publication reporting an approximately tenfold IC₉₀ window between human cancer cells and bone marrow cells favouring erufosine [2].

myelotoxicity CFU-GM assay bone marrow sparing

Eradication of Haemolytic Liability: Erufosine (13.1% Haemolysis at 200 µM) Versus Miltefosine (90.8%) and Perifosine (85.1%)

When incubated with sheep erythrocytes at a concentration of 200 µM for 24 h at 37 °C, erufosine caused only 13.1 ± 1.0% haemolysis, while miltefosine and perifosine—administered at the identical concentration and under the same conditions—produced 90.8 ± 1.5% and 85.1 ± 4.0% haemolysis, respectively [1]. The near‑absence of haemolytic activity is mechanistically attributed to erufosine’s C22:1 cis‑Δ9‑erucyl chain, which forces lamellar rather than micellar aggregation in aqueous media, a structural feature absent from both miltefosine and perifosine [2]. This lamellar organisation also eliminates the gastrointestinal toxicity that limits oral dosing of earlier APCs [1].

haemolytic activity intravenous compatibility blood safety

Critical Aggregation Concentration (CAC): Erufosine 1.6 µM Versus Miltefosine 11.2 µM and Perifosine 4.4 µM, Reflecting Superior Membrane Affinity

Determined by a fluorescent‑probe technique under identical conditions, the critical aggregation concentration (CAC) of erufosine is 1.6 ± 0.5 µM, compared with 11.2 ± 2.3 µM for miltefosine and 4.4 ± 1.7 µM for perifosine [1]. The lower CAC indicates that erufosine self‑assembles into lamellar structures at a concentration 7‑fold below that of miltefosine and 2.8‑fold below that of perifosine. Because APC membrane insertion and subsequent lipid‑raft disruption are nucleation‑dependent events that scale with the monomer‑to‑aggregate equilibrium, a lower CAC correlates with more efficient membrane targeting at pharmacologically attainable concentrations [1][2].

critical aggregation concentration membrane affinity self-assembly

In Vivo Tumour Regression Exceeding 85% in Autochthonous Rat Mammary Carcinoma at Well‑Tolerated Doses

In rats bearing methylnitrosourea‑induced autochthonous mammary carcinomas, erufosine administration produced a statistically significant dose‑related tumour remission exceeding 85% (p < 0.05), accompanied by a maximum body‑weight loss of only 7% and a reduction in tumour‑related mortality from 33% (6/18 control animals) to 5.7% (2/35 treated animals; p < 0.002) [1]. While a direct in‑vivo head‑to‑head comparison with miltefosine or perifosine in the same autochthonous model is not available, the quantitative magnitude of tumour regression coupled with the favourable tolerability profile is consistent with the bone‑marrow‑sparing and non‑haemolytic properties documented in Sections 3.1 and 3.2 [2].

in vivo efficacy tumour regression breast carcinoma

Dual PI3K/Akt and Ras/Raf/MAPK Pathway Inhibition: Dose‑Dependent Phosphorylation Suppression Quantified in Breast Cancer Cells

Immunoblot analysis of MCF‑7 and MDA‑MB‑231 breast carcinoma cells treated with erufosine revealed a dual‑pathway inhibitory profile: at the antiproliferative IC₅₀ concentration of 40 µM, phosphorylation of PI3K (p85) was reduced by approximately 10%, while at 60 µM the reduction exceeded 60% [1]. Parallel dose‑dependent decreases were observed in the phosphorylation of Akt (PKB) at Thr308 and of cRaf in both cell lines [1]. This simultaneous targeting of the PI3K/Akt and Ras/Raf/MAPK axes contrasts with perifosine, which primarily acts as an Akt inhibitor, and with miltefosine, whose signalling effects are less comprehensively mapped [2][3].

PI3K/Akt pathway Ras/Raf/MAPK pathway signal transduction inhibition

High‑Impact Procurement Scenarios for Erufosine: Where Quantifiable Differentiation Translates into Experimental Advantage


Intravenous Oncology Studies Requiring Haemocompatibility and Bone‑Marrow Sparing

Erufosine is the only alkylphosphocholine that combines an intravenous‑compatible haemolysis profile (13.1% at 200 µM) with a 27‑fold myeloprotective window relative to perifosine (human CFU‑GM IC₅₀ 80 µM vs. <3 µM) [1][2]. This makes it the procurement choice for systemic xenograft or syngeneic tumour models where repeated parenteral dosing, haematological monitoring, and preservation of bone‑marrow function are concurrent requirements [3].

Breast Cancer Research Targeting PI3K/Akt–Ras/Raf Crosstalk

The dual‑pathway inhibition quantified in MCF‑7 and MDA‑MB‑231 cells (>60% p‑p85 reduction at 60 µM) positions erufosine as a single‑agent chemical probe for dissecting PI3K/Akt and Ras/Raf/MAPK crosstalk in breast cancer models [4]. Perifosine, by contrast, predominantly addresses Akt phosphorylation and lacks comparable Raf‑target engagement, limiting its utility in crosstalk studies [5].

Radiosensitisation Protocols Exploiting Erufosine’s Tumour Accumulation and Pharmacokinetics

Erufosine reaches peak organ concentrations of ~1000 nmol/g in spleen, kidney, and lung following repeated intraperitoneal injection and accumulates in subcutaneous T98G glioblastoma xenografts at levels exceeding in vitro cytotoxic thresholds [3][6]. Combined with fractionated irradiation, erufosine increased radiation‑induced tumour growth delay, supporting its procurement for radiobiology studies that demand a systemically deliverable, non‑haemolytic radiosensitiser [6].

Colorectal Cancer Migration and Metastasis Research

Erufosine inhibited migration of SW480 colorectal cancer cells by 54% at a sub‑cytotoxic concentration of 1.56 µM in a wound‑healing assay, while also abolishing COL1A1 expression and attenuating osteonectin at 25 µM [7]. These antimigratory and extracellular‑matrix‑modulating effects, demonstrated at concentrations well below the IC₅₀, differentiate erufosine from APCs that are primarily cytostatic or cytotoxic, making it the compound of choice for metastasis‑focused studies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erufosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.